molecular formula C22H33Cl3N6O2 B1458390 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride CAS No. 1820706-32-8

3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride

Cat. No. B1458390
M. Wt: 519.9 g/mol
InChI Key: RIWQMSPLEAKNEB-UHFFFAOYSA-N
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Description

The compound “3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride” is a complex organic molecule. It contains a pyrazine group, which is a heterocyclic aromatic ring containing two nitrogen atoms, and an 8-azabicyclo[3.2.1]octane group, which is a bicyclic structure containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazine group would contribute to the aromaticity of the molecule, while the 8-azabicyclo[3.2.1]octane group would introduce a bicyclic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For instance, the pyrazine group might undergo reactions typical of aromatic heterocycles, while the 8-azabicyclo[3.2.1]octane group might undergo reactions typical of amines and cyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the pyrazine group might contribute to its aromaticity and potentially its stability .

properties

IUPAC Name

3-pyrazin-2-yloxy-8-azabicyclo[3.2.1]octane;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15N3O.3ClH/c2*1-2-9-6-10(5-8(1)14-9)15-11-7-12-3-4-13-11;;;/h2*3-4,7-10,14H,1-2,5-6H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWQMSPLEAKNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CN=C3.C1CC2CC(CC1N2)OC3=NC=CN=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
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3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
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3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
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3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
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3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride

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